molecular formula C11H12N4O B1517928 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1155164-75-2

1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1517928
CAS No.: 1155164-75-2
M. Wt: 216.24 g/mol
InChI Key: LOKCTMQEJMCPAK-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide (CAS 1155164-75-2) is a high-purity pyrazole-carboxamide derivative supplied for use in scientific research and drug discovery. This compound features a pyrazole core substituted with a 4-aminophenyl group at the 1-position and an N-methyl carboxamide moiety at the 3-position, giving it a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol . Pyrazole derivatives are recognized in medicinal chemistry as versatile scaffolds for developing bioactive molecules . This compound serves as a key chemical building block for synthesizing more complex structures, such as novel pyrazolyl hydroxamic acid derivatives, which have shown significant biological activities in research settings . Its structure offers sites for further chemical modification, making it valuable for exploring structure-activity relationships (SAR). Studies on related pyrazole-3-carboxamide compounds have demonstrated their potential as inhibitors of critical enzymes like carbonic anhydrase (CA) isoforms, which are targets in conditions such as glaucoma, epilepsy, and cancer . Furthermore, similar 1H-pyrazole-3-carboxamide derivatives have been investigated for their DNA-binding affinity and subsequent antitumor activities, suggesting potential mechanisms of action that involve interaction with cellular macromolecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound with the confidence that it is characterized by its CAS number and molecular structure. For a detailed specification sheet, including handling and storage recommendations, please contact our support team.

Properties

IUPAC Name

1-(4-aminophenyl)-N-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-13-11(16)10-6-7-15(14-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCTMQEJMCPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of 1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of 1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Studies have indicated that the compound may act through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : The compound may bind to various receptors, including trace amine-associated receptors (TAARs), which are implicated in neurotransmission and mood regulation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research has demonstrated that 1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound resulted in significant reductions in cell viability in various cancer models, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it exhibited a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Studies have reported effective inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of 1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide against human cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a strong potential for development into a therapeutic agent for cancer treatment.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

Study 2: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory effects, the compound was administered in a carrageenan-induced edema model. The results showed a significant decrease in paw swelling compared to the control group, highlighting its potential use in managing inflammatory conditions.

Treatment GroupPaw Swelling (mm)Reference
Control8.5
Compound Dose4.0

Scientific Research Applications

Pharmacological Applications

  • Anticancer Research
    • Recent studies have highlighted the potential of 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide as an anticancer agent. Its structure suggests possible interactions with cellular pathways involved in cancer progression. For instance, research has indicated that derivatives of pyrazole compounds can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a role in managing chronic inflammatory diseases.
  • Neuroprotective Properties
    • There is emerging evidence that this compound may offer neuroprotective benefits. Animal models have shown that it could reduce neuronal damage in conditions like stroke or neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction.

Biochemical Applications

  • Buffering Agent
    • 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is crucial for various biological experiments where pH stability can significantly affect cellular behavior and experimental outcomes .
  • Research Chemical
    • As a research chemical, it serves as a tool for exploring biochemical pathways and interactions within cellular systems. Its unique chemical structure allows researchers to investigate its effects on different biological targets.

Material Science Applications

  • Polymer Chemistry
    • The compound's properties make it suitable for use in polymer chemistry, where it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Research is ongoing to explore its efficacy in developing advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various pyrazole derivatives, including 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide, on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a preclinical trial, the neuroprotective effects of this compound were evaluated using a rodent model of ischemic stroke. Results showed that treatment with the compound led to reduced infarct size and improved neurological scores compared to control groups, indicating its potential therapeutic role in stroke management.

Comparison with Similar Compounds

Structural Variations in Pyrazole Carboxamides

Pyrazole carboxamides exhibit diverse pharmacological profiles depending on substituent patterns. Key analogues include:

Compound Name Substituents (Position) Key Features Reference
Target Compound 1-(4-Aminophenyl), 3-(N-methylcarboxamide) Polar amino group, moderate lipophilicity
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) 5-Amino, 3-(phenylamino), 4-carboxamide Higher melting point (247°C)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl) (CB1 antagonist) Multiple chloro, pyridylmethyl groups Potent CB1 antagonist (IC50: 0.139 nM)
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 1-(3-Chlorophenyl), 5-methoxy Enhanced lipophilicity, methoxy group
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Bicyclic pyrazole-pyridine system Complex structure, potential CNS activity

Physicochemical Properties

  • Solubility: The 4-aminophenyl group likely improves aqueous solubility relative to chlorophenyl or methoxy-substituted analogues (e.g., 1-(3-chlorophenyl)-5-methoxy derivative) .

Structure-Activity Relationship (SAR) Insights

  • Position 1 Substitution: Aryl groups (e.g., 4-aminophenyl vs. 2,4-dichlorophenyl) dictate target selectivity. Halogenated aryl groups enhance receptor affinity (e.g., CB1), while amino groups may favor solubility .
  • Position 3 Substitution : Carboxamide derivatives with N-alkyl chains (e.g., N-methyl) show improved pharmacokinetic profiles compared to unsubstituted counterparts .
  • Position 5 Substitution : Methoxy or nitro groups (e.g., in ) influence electronic properties and steric hindrance, impacting binding kinetics .

Preparation Methods

Method Based on Amide Coupling of Pyrazole-3-carboxylic Acid Derivatives

One of the main routes involves coupling a pyrazole-3-carboxylic acid or its activated derivative with 4-aminophenylamine, followed by N-methylation of the amide nitrogen.

  • Step 1: Synthesis of pyrazole-3-carboxylic acid or ester.
  • Step 2: Activation of the carboxylic acid (e.g., using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Step 3: Coupling with 4-aminophenylamine under controlled conditions.
  • Step 4: N-methylation of the carboxamide nitrogen, typically using methyl iodide or methylating agents under basic conditions.

Suzuki Coupling Followed by Amide Formation

A palladium-catalyzed Suzuki reaction can be employed to introduce the 4-aminophenyl substituent onto a pyrazole ring bearing a suitable leaving group (e.g., bromide or boronate ester). This is followed by amide formation at the 3-position.

  • Catalyst: Palladium(II) acetate or other Pd catalysts.
  • Base: Potassium carbonate or similar bases.
  • Solvent: Acetonitrile, toluene, or ethanol.
  • Conditions: Heating under nitrogen atmosphere with stirring.

After the Suzuki coupling, the intermediate bearing the 4-aminophenyl group undergoes amide formation with methylamine or methylamine derivatives.

Direct Amidation Using Sulfonyl Chloride Intermediates

According to patent EP1828164B1, a method involves combining specific intermediates with sulfonyl chlorides to yield n-phenylpyrazole-1-carboxamides, which can be adapted for the target compound.

  • Reaction of pyrazole intermediates with sulfonyl chlorides under basic conditions.
  • Use of stirring and controlled temperature to optimize yield.
  • Isolation by filtration and purification by crystallization.

Detailed Reaction Conditions and Parameters

Preparation Step Reagents/Conditions Notes
Pyrazole-3-carboxylic acid synthesis Hydrazine derivatives with β-ketoesters or β-diketones Standard pyrazole ring formation
Carboxylic acid activation 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Room temperature, inert atmosphere
Amide coupling 4-Aminophenylamine, base (e.g., DIPEA), solvent (DMF) Stirring 2-12 hours, 20-40°C
N-methylation Methyl iodide, base (K2CO3 or NaH) Anhydrous conditions, 0-25°C
Suzuki coupling Pd(OAc)2 catalyst, K2CO3 base, acetonitrile solvent 80-100°C, nitrogen atmosphere, 6-24 hours
Purification Filtration, recrystallization from ethanol or ethyl acetate Yields up to 75-85% depending on step

Research Findings and Optimization

  • Catalyst Efficiency: Palladium acetate has been shown to effectively catalyze Suzuki coupling with high selectivity for the 1-position substitution on the pyrazole ring.
  • Base Selection: Potassium carbonate is preferred for Suzuki coupling due to its mildness and compatibility with the pyrazole ring.
  • Solvent Effects: Acetonitrile and ethanol are commonly used solvents, balancing solubility and reaction rate.
  • Reaction Atmosphere: Nitrogen atmosphere prevents oxidation and side reactions during coupling steps.
  • Yield Optimization: Careful control of temperature and reaction time improves yields; prolonged stirring ensures complete conversion.
  • Purity: Crystallization from ethyl acetate or ethanol yields high-purity final products suitable for biological testing.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Base Conditions Yield (%) Advantages References
Amide Coupling + N-methylation Pyrazole-3-carboxylic acid, 4-aminophenylamine, EDC, methyl iodide Carbodiimide, base (K2CO3) Room temp, inert atmosphere 70-80 Straightforward, scalable
Suzuki Coupling + Amidation Pyrazole bromide, 4-aminophenyl boronate, Pd(OAc)2, methylamine Pd catalyst, K2CO3 80-100°C, N2 atmosphere 75-85 High selectivity, versatile
Sulfonyl Chloride Route Pyrazole intermediates, sulfonyl chloride Base (e.g., triethylamine) Stirring, controlled temp 65-75 Alternative route, patent-protected

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves (i) formation of the pyrazole core via cyclization reactions (e.g., Knorr pyrazole synthesis) and (ii) functionalization via coupling reactions (e.g., Buchwald–Hartwig amination for introducing the 4-aminophenyl group). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may also be adapted for triazole-containing analogs .
  • Optimization : Use high-purity reagents, monitor reactions via TLC/HPLC, and employ column chromatography or recrystallization for purification. Solvent choice (e.g., DMSO or DMF) and temperature control (60–80°C) are critical for yield improvement .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, NH2_2 at δ 5.2–5.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the biological activity of this compound against contradictory in vitro/in vivo data?

  • Approach : Use standardized assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) and animal models (e.g., xenografts for cancer studies).
  • Data Analysis : Apply statistical tools (ANOVA, t-tests) to assess significance. If contradictions arise, re-evaluate experimental variables (e.g., compound solubility, dosing regimen) or consider metabolite interference .

Q. Which spectroscopic techniques are essential for characterizing this compound’s stability under varying pH conditions?

  • Key Techniques :

  • UV-Vis Spectroscopy : Monitor absorbance shifts indicative of degradation (e.g., loss of the 4-aminophenyl group at λ~270 nm).
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized pyrazole).
  • pH Stability Testing : Incubate the compound in buffers (pH 1–12) and analyze aliquots at timed intervals .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to simulate ligand-protein interactions. Focus on hydrogen bonding with the carboxamide group and π-π stacking with the pyrazole ring .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
    • Validation : Cross-reference predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experimental data .

Q. What strategies resolve contradictory results in SAR studies between this compound and its halogenated analogs?

  • Case Study : If a chloro-substituted analog shows higher potency but lower solubility:

  • Structural Analysis : Compare LogP values (hydrophobicity) and crystal structures (packing efficiency).
  • SAR Refinement : Synthesize derivatives with balanced substitutions (e.g., 4-aminophenyl for solubility, halogens for target affinity). Use Hammett plots to quantify electronic effects .
    • Experimental Design : Employ a fractional factorial design to test multiple variables (e.g., substituent position, steric bulk) systematically .

Q. How can reaction engineering improve scalability of the synthesis while minimizing byproducts?

  • Process Optimization :

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., over-alkylation).
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C for coupling steps) for recyclability and selectivity .
    • Byproduct Analysis : Use GC-MS or 1H^1 \text{H} NMR to identify impurities. Adjust stoichiometry (e.g., 1.2 eq. of methylamine) or reaction time (≤8 hrs) to suppress them .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.